Chloromethyl 2,4-dichlorobenzoate

Descripción general

Descripción

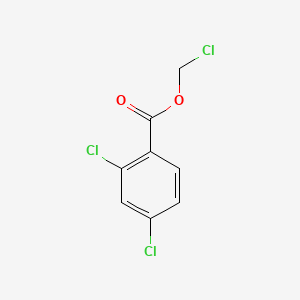

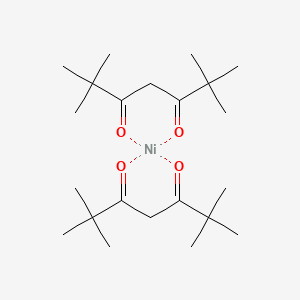

Chloromethyl 2,4-dichlorobenzoate is a chemical compound with the molecular formula C8H5Cl3O2 . It has a molecular weight of 239.48 . It is typically stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The InChI code for Chloromethyl 2,4-dichlorobenzoate is 1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Chloromethyl 2,4-dichlorobenzoate is a liquid at room temperature . It has a molecular weight of 239.48 . The compound’s InChI code is 1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 .Aplicaciones Científicas De Investigación

Organic Synthesis

Chloromethyl 2,4-dichlorobenzoate: is a valuable reagent in organic synthesis. It serves as an intermediate for synthesizing various aromatic compounds. Its chloromethyl group is highly reactive, making it suitable for further functionalization through nucleophilic substitution reactions .

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural features. It can act as a building block for the synthesis of small molecule drugs. Its dichlorobenzoate moiety may be incorporated into molecules designed to inhibit certain biological pathways .

Material Science

In material science, Chloromethyl 2,4-dichlorobenzoate can be used to modify the surface properties of materials. For instance, it can be grafted onto polymers to alter their hydrophobicity or to introduce specific functional groups that can further react with other substances .

Agricultural Chemistry

The dichlorobenzoate group is structurally similar to certain herbicides and pesticides. Therefore, Chloromethyl 2,4-dichlorobenzoate could be utilized in the development of new agrochemicals with improved efficacy and reduced environmental impact .

Chemical Education

Due to its reactivity and the presence of multiple functional groups, this compound is an excellent candidate for instructional laboratory experiments in chemical education. It can demonstrate various organic reactions and synthesis techniques to students .

Computational Chemistry

Chloromethyl 2,4-dichlorobenzoate: can be used in computational chemistry for molecular modeling and simulation. Its structure can be analyzed using software programs to predict its reactivity and interaction with other molecules .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that chlorobenzoates can inhibit the growth of certain microorganisms . For instance, when meta-substituted chlorobenzoates were added as co-substrates to 2,5-dichlorobenzoate, the growth of the consortium was totally inhibited . More research is needed to fully understand the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Chloromethyl 2,4-dichlorobenzoate may be involved in the degradation pathways of some polychlorinated biphenyl (PCB) congeners . 2,4-Dichlorobenzoate, a similar compound, is a key intermediate in the aerobic biodegradation of some PCBs . .

Result of Action

It’s known that chlorobenzoates can inhibit the growth of certain microorganisms

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Chloromethyl 2,4-dichlorobenzoate. For instance, the presence of other chlorobenzoates can affect the degradation of 2,5-dichlorobenzoate . .

Propiedades

IUPAC Name |

chloromethyl 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-4-13-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIDCVLQRFSVNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220463 | |

| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl 2,4-dichlorobenzoate | |

CAS RN |

70190-72-6 | |

| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070190726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloromethyl-2,4-dichlorobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,4-dichloro-, chloromethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol](/img/structure/B1595414.png)

![4-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1595419.png)